molecular formula C11H23NO2 B14005458 Decyl carbamate CAS No. 39819-61-9

Decyl carbamate

Cat. No.: B14005458
CAS No.: 39819-61-9
M. Wt: 201.31 g/mol
InChI Key: ANWCICBGKAHUEY-UHFFFAOYSA-N
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Description

Decyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound, specifically, is known for its surfactant properties and is used in formulations requiring emulsification and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl carbamate can be synthesized through several methods. One common method involves the reaction of decanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced through a continuous synthesis process. This involves the direct utilization of carbon dioxide and amines, with 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive . This method is advantageous due to its efficiency and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions: Decyl carbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to decylamine.

    Substitution: this compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Decylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Decyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decyl carbamate involves its interaction with biological membranes and proteins. The carbamate group can form hydrogen bonds with amino acid residues in proteins, leading to conformational changes and modulation of protein activity. This property is particularly useful in drug design, where this compound derivatives are used to enhance drug-target interactions .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Comparison: Decyl carbamate is unique due to its longer alkyl chain, which imparts distinct surfactant properties compared to shorter-chain carbamates like methyl carbamate and ethyl carbamate. This makes this compound more effective in applications requiring emulsification and stabilization. Additionally, the longer alkyl chain enhances its ability to permeate cell membranes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

39819-61-9

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

decyl carbamate

InChI

InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H2,12,13)

InChI Key

ANWCICBGKAHUEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)N

Origin of Product

United States

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